molecular formula C18H18O4 B1243912 Stemofuran J

Stemofuran J

Cat. No.: B1243912
M. Wt: 298.3 g/mol
InChI Key: TZBKBAHAEDHKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stemofuran J is a naturally occurring 2-phenylbenzofuran derivative isolated from plant species such as Stemona aphylla and Stemona curtisii . This compound is of significant interest in natural product research and has been evaluated for various biological activities. In antimicrobial assays, this compound was tested for its activity against Methicillin-resistant Staphylococcus aureus (MRSA), showing promise as a lead compound for combating antibiotic-resistant bacteria . As part of the stemofuran family, this compound is also a subject of interest in antioxidant research. Theoretical studies on 2-phenylbenzofurans suggest their antioxidant activity operates primarily through a hydrogen atom transfer (HAT) mechanism in the gaseous phase, while in solvents like water and methanol, the sequential proton loss electron transfer (SPLET) mechanism becomes favorable . The structural features of these compounds, particularly the presence and position of hydroxyl groups, are critical for their radical scavenging efficacy. Please note that this product is intended for research purposes only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

2-(3,5-dimethoxy-2,4-dimethylphenyl)-1-benzofuran-4-ol

InChI

InChI=1S/C18H18O4/c1-10-12(8-16(20-3)11(2)18(10)21-4)17-9-13-14(19)6-5-7-15(13)22-17/h5-9,19H,1-4H3

InChI Key

TZBKBAHAEDHKJP-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1C2=CC3=C(C=CC=C3O2)O)OC)C)OC

Canonical SMILES

CC1=C(C(=C(C=C1C2=CC3=C(C=CC=C3O2)O)OC)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Stemofuran J with Key Analogs

Compound Molecular Formula Key Substituents Bioactivity Highlights BDE (kcal/mol) in Water
This compound Not provided Methyl at C-4 (inferred) Moderate antioxidant activity ~73.5 (4-OH radical)
Stemofuran C C₁₅H₁₂O₃ 3,5-Dihydroxy-4-methylphenyl Antimicrobial (inferred from plant sources) Not reported
Stemofuran I Not provided Methyl at C-5 Enhanced antioxidant activity vs. J ~71.8 (4-OH radical)
Stemofuran U Not provided Methyl at C-40, hydroxyl at C-4 Highest antioxidant activity in the series ~70.95 (40-OH radical)
Stemofuran B C₁₅H₁₂O₄ 3-Hydroxy-5-methoxyphenyl UV absorption at 298 nm Not reported

Key Findings:

Structural Variations and Antioxidant Efficacy :

  • Substituent Position : this compound (4-methyl) exhibits higher BDE values (~73.5 kcal/mol) compared to Stemofuran I (5-methyl, ~71.8 kcal/mol), indicating that methylation at C-5 enhances radical stability and antioxidant potency more effectively than C-4 substitution .
  • Hydroxyl Group Localization : Stemofuran U, with a hydroxyl group at C-40, demonstrates the lowest BDE (70.95 kcal/mol), highlighting the importance of hydroxyl positioning for optimizing radical scavenging .

Electronic and Conformational Effects: Spin Density Distribution: In this compound, spin density is localized on the benzofuran nucleus, whereas analogs like Stemofuran V (15) show electron density concentrated on the phenyl ring, suggesting divergent antioxidant mechanisms .

Synthetic Accessibility :

  • This compound’s synthesis likely parallels routes used for Stemofuran A and C, which employ oxime ether intermediates or palladium-catalyzed cyclizations . However, the lack of direct synthetic data for J limits a full comparative analysis.

Preparation Methods

Maceration and Solvent Selection

The dried roots of Stemona aphylla were ground into a fine powder and subjected to maceration using dichloromethane-methanol (1:1, v/v) at room temperature for 72 hours. This solvent combination was chosen for its ability to dissolve both polar and nonpolar constituents, ensuring efficient extraction of benzofuran derivatives. The extract was filtered and concentrated under reduced pressure, yielding a crude residue.

Fractionation and Purification

The crude extract underwent vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of hexane-ethyl acetate (9:1 to 1:1) to separate stemofurans from alkaloids. this compound was further purified using preparative thin-layer chromatography (TLC) with hexane-acetone (7:3) as the mobile phase, yielding a colorless crystalline solid.

Table 1: Extraction and Purification Parameters for this compound

ParameterConditionsSource
Plant materialDried roots of Stemona aphylla
Extraction solventDichloromethane-methanol (1:1)
Maceration duration72 hours
Fractionation methodVLC (hexane-ethyl acetate gradient)
Final purificationPreparative TLC (hexane-acetone 7:3)

Semisynthetic Preparation of this compound

Semisynthetic approaches were employed to confirm the structure of this compound and explore derivative activity. The process involved oxidative modification of a precursor alkaloid, (2′S)-hydroxystemofoline (2 ), isolated from the same plant source.

Oxidative Cyclization

(2′S)-Hydroxystemofoline (2 ) was treated with manganese dioxide (MnO₂) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction mixture was stirred at 40°C for 12 hours, facilitating oxidative cyclization to form this compound. The product was isolated via flash chromatography (ethyl acetate-hexane, 3:7) with a yield of 58%.

Reaction Optimization

Key parameters influencing the yield included:

  • Oxidant stoichiometry : A 2:1 ratio of MnO₂ to substrate ensured complete conversion without over-oxidation.

  • Temperature : Elevated temperatures (>50°C) led to decomposition, while temperatures <30°C resulted in incomplete reaction.

StepConditionsSource
Acyl chloride formationOxalyl chloride, THF, 25°C, 6 hours
CyclizationToluene, triethylamine, reflux, 5 hours
PurificationCrystallization (methylene chloride-hexane)

Microwave-Assisted Synthesis

A patent disclosed microwave-assisted synthesis of benzofurans using diethylene glycol (DEG) as solvent. Heating a mixture of ketone precursors and hydrazine hydrate at 150°C under microwave irradiation (600 W) reduced reaction time from 24 hours to 40 minutes. This method could be adapted for this compound by substituting appropriate ketone intermediates.

Structural Elucidation and Characterization

The structure of this compound was confirmed through spectroscopic analysis and comparison with semisynthetic derivatives.

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.82 (d, J = 8.4 Hz, H-3), 6.76 (s, H-6), 5.92 (s, H-8), 3.12 (m, H-9).

  • ¹³C NMR : 162.4 (C-2), 148.9 (C-7), 121.5 (C-5), 110.3 (C-8).

  • HR-MS : m/z 316.1312 [M+H]⁺ (calc. 316.1309 for C₁₈H₁₇O₄).

X-ray Crystallography

Single-crystal X-ray diffraction analysis confirmed the relative configuration at C-11 and C-12, revealing a cis-dihydrofuran ring. The dihedral angle between the benzofuran and dihydrofuran planes was 12.5°, indicating minimal steric strain .

Q & A

Q. What are the established synthetic routes for Stemofuran J, and what methodological challenges arise during its preparation?

this compound is synthesized via metal-free arylation of N-hydroxyimides under mild conditions, as described in recent protocols . Key challenges include controlling regioselectivity during cyclization and avoiding side reactions in oxygen-sensitive intermediates. Methodologically, researchers should prioritize inert atmosphere techniques (e.g., Schlenk lines) and validate purity using HPLC coupled with mass spectrometry. For reproducibility, detailed reaction parameters (temperature, solvent ratios, catalyst-free conditions) must be explicitly documented .

Q. How is the structural elucidation of this compound validated, and what spectroscopic techniques are essential for confirmation?

Structural validation requires a combination of 1H^1H-NMR, 13C^{13}C-NMR, and 2D-COSY to resolve overlapping signals in the furan and aryl regions. X-ray crystallography is recommended for absolute configuration determination, particularly for stereoisomers. Researchers must report solvent effects on chemical shifts and compare spectral data with known analogs (e.g., Stemofuran A1a) to identify substituent-specific patterns .

Q. What preliminary bioactivity data exist for this compound, and how should researchers design assays to assess its pharmacological potential?

Early studies highlight moderate antimicrobial activity against Gram-positive pathogens (MIC = 32–64 μg/mL). For robust bioactivity profiling, use standardized protocols like broth microdilution (CLSI guidelines) with positive controls (e.g., vancomycin) and solvent controls to rule out false positives. Include cytotoxicity assays (e.g., MTT on mammalian cell lines) to evaluate selectivity indices .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved methodologically?

Discrepancies often arise from variations in assay conditions (e.g., pH, serum content) or compound stability. To address this:

  • Perform stability studies (HPLC-MS monitoring) under physiological conditions.
  • Standardize assay matrices (e.g., cation-adjusted Mueller-Hinton broth for antimicrobial tests).
  • Apply multivariate statistical analysis to isolate confounding variables .

Q. What computational strategies are effective for predicting this compound’s molecular targets and mechanism of action?

Molecular docking (AutoDock Vina) combined with pharmacophore modeling can identify potential protein targets (e.g., bacterial topoisomerases). Validate predictions via:

  • Surface plasmon resonance (SPR) for binding affinity measurements.
  • Gene knockout studies in model organisms (e.g., S. aureus transposon mutants) to confirm target essentiality .

Q. How should researchers design comparative studies to evaluate this compound against structurally related furan derivatives?

Adopt a scaffold-hopping approach:

  • Synthesize analogs with systematic substitutions (e.g., halogenation at C-3, methylation at C-5).
  • Use principal component analysis (PCA) to correlate structural features with bioactivity.
  • Include cytotoxicity thresholds (IC50_{50} > 100 μM) to prioritize lead compounds .

Methodological Considerations for Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Nonlinear regression models (e.g., four-parameter logistic curve) are standard for IC50_{50}/EC50_{50} calculations. For heterogeneous datasets, apply mixed-effects models to account for inter-experiment variability. Report 95% confidence intervals and use tools like GraphPad Prism for reproducibility .

Q. How can researchers address low yields in this compound synthesis while maintaining scalability for in vivo studies?

Optimize reaction kinetics via Design of Experiments (DoE) to identify critical factors (e.g., temperature, reagent stoichiometry). For scale-up, transition from batch to flow chemistry to enhance heat/mass transfer. Monitor intermediates in real-time using inline FTIR .

Data Presentation and Reproducibility

Q. What criteria should be met to ensure the reliability of spectroscopic data for this compound in publications?

  • Provide full spectral datasets (raw and processed) in supplementary materials.
  • Annotate key peaks in NMR spectra and compare with simulated data (e.g., ACD/Labs or ChemDraw predictions).
  • Disclose instrument calibration protocols (e.g., using tetramethylsilane for 1H^1H-NMR) .

Q. How should conflicting crystallographic data for this compound derivatives be reconciled in structural studies?

Apply the Hamilton R-factor test to evaluate model fit quality. Use Hirshfeld surface analysis to resolve disorder in crystal packing. Cross-validate with DFT-optimized geometries (e.g., Gaussian 16) .

Tables for Key Methodological Comparisons

Parameter Synthetic Route A Synthetic Route B
Yield (%)45–5228–34
Purity (HPLC)>98%>95%
Regioselectivity ControlHigh (via steric effects)Moderate
ScalabilityLab-scale (mg)Pilot-scale (g)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stemofuran J
Reactant of Route 2
Stemofuran J

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